Spin-Crossover Behavior Enabled by Pyridinyl Substituents in Fe(II) Grid Complexes
In a direct head-to-head comparison, the Fe(II) grid complex formed with 3,6-di(pyridin-2-yl)pyridazine (complex 2) exhibits spin-crossover (SCO) behavior with a transition temperature (T1/2) of 230 K, whereas the analogous complex prepared with 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (complex 1) shows no SCO behavior under identical conditions [1]. The substitution of pyridinyl groups for pyrazolyl groups is solely responsible for the emergence of SCO, demonstrating the critical role of the ligand's donor set in tuning magnetic bistability.
| Evidence Dimension | Spin-crossover behavior and transition temperature |
|---|---|
| Target Compound Data | Exhibits spin-crossover with T1/2 = 230 K (in complex 2) |
| Comparator Or Baseline | 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (complex 1) shows no SCO behavior |
| Quantified Difference | 230 K vs. no observable SCO |
| Conditions | Fe(II) grid-like complexes [(L)4FeII4(N3)4][BPh4]4·sol in solid state |
Why This Matters
This ligand uniquely enables spin-crossover in azido-bridged Fe(II) grids, a property essential for molecular switches and sensors, where the pyrazolyl analog fails completely.
- [1] Guo, Z., You, M., Deng, Y.-F., Liu, Q., Meng, Y.-S., Pikramenou, Z., & Zhang, Y.-Z. (2021). An azido-bridged [FeII4] grid-like molecule showing spin crossover behaviour. Dalton Transactions, 50(40), 14303–14308. View Source
